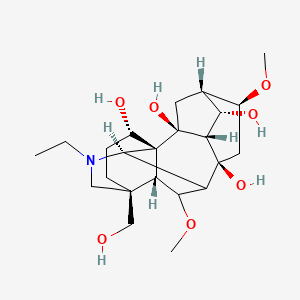

Carmichaenine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H37NO7 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |

InChI |

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13+,14?,15+,16+,17-,18-,19-,20+,21+,22+,23-/m1/s1 |

InChI Key |

IVNCQHJFFGCDLK-PCHVQWGKSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5[C@H]6O)O)OC)O)OC)O)CO |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Diterpenoid Alkaloids from Aconitum carmichaelii: A Technical Guide for Researchers

December 2025

Abstract

Aconitum carmichaelii Debx., a prominent herb in traditional medicine, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, primarily classified into C19 and C20 types, exhibit a wide spectrum of pharmacological effects, including potent cardiotonic, anti-inflammatory, analgesic, and anti-tumor activities. However, their therapeutic potential is often curtailed by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity, primarily attributed to the diester-diterpenoid alkaloids (DDAs). This technical guide provides an in-depth overview of the diterpenoid alkaloids isolated from A. carmichaelii, intended for researchers, scientists, and professionals in drug development. It encompasses a comprehensive summary of their chemical diversity, quantitative data on their isolation and bioactivity, detailed experimental protocols, and a visual representation of key biological pathways and experimental workflows.

Introduction

The genus Aconitum comprises over 250 species, with Aconitum carmichaelii being one of the most widely utilized in traditional medicine, particularly in Asia.[1][2] The primary bioactive constituents of A. carmichaelii are diterpenoid alkaloids, which are characterized by a complex C19 or C20 diterpenoid skeleton with a nitrogen atom incorporated into a heterocyclic ring. These alkaloids are broadly categorized into three main types based on their esterification patterns: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and unesterified (aminoalcohol) diterpenoid alkaloids (ADAs).[2][3]

The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most potent and also the most toxic, while their hydrolyzed derivatives, the MDAs and ADAs, exhibit significantly reduced toxicity.[2] This toxicity is primarily mediated through their interaction with voltage-gated sodium channels in excitable tissues like the myocardium and neurons. Despite their toxicity, these alkaloids have demonstrated significant therapeutic potential, including cardiotonic effects beneficial for heart failure and anti-inflammatory and analgesic properties. This guide aims to provide a detailed technical resource for researchers working on the isolation, characterization, and development of drugs from A. carmichaelii diterpenoid alkaloids.

Chemical Diversity of Diterpenoid Alkaloids in A. carmichaelii

The lateral roots of A. carmichaelii (known as "Fuzi") are the primary source of a vast array of diterpenoid alkaloids. To date, over 120 chemical constituents have been isolated and identified from Fuzi, with C19 and C20-diterpenoid alkaloids being the predominant groups.

-

C19-Diterpenoid Alkaloids (Aconitane-type): These are the most abundant and well-studied alkaloids in A. carmichaelii. They are characterized by a hexacyclic aconitane (B1242193) skeleton. This group includes the highly toxic diester alkaloids like aconitine, mesaconitine, and hypaconitine, as well as their less toxic monoester and aminoalcohol derivatives such as benzoylmesaconine (B1261751) and fuziline.

-

C20-Diterpenoid Alkaloids (Atisane, Hetisan, and other types): While less abundant than the C19 type, the C20-diterpenoid alkaloids also contribute to the plant's bioactivity. They possess a different skeletal framework and generally exhibit lower toxicity compared to the C19-DDAs. Examples include atisine (B3415921) and hetisine-type alkaloids. Recently, novel C20-diterpenoid alkaloids with a sulfonic acid unit have also been isolated.

-

Other Alkaloids: Besides the major diterpenoid alkaloids, A. carmichaelii also contains other minor alkaloids, including those with amide, quaternary ammonium (B1175870), and aporphine (B1220529) structures.

Quantitative Data Summary

The following tables summarize the quantitative data on the isolation and biological activities of key diterpenoid alkaloids from A. carmichaelii.

Table 1: Isolation Yields of Selected Diterpenoid Alkaloids

| Compound | Plant Part | Extraction Method | Yield | Purity | Reference |

| Beiwutine | Lateral Roots | High-Speed Counter-Current Chromatography | 15.3 mg from 90 mg crude extract | 97.9% | |

| Mesaconitine | Lateral Roots | High-Speed Counter-Current Chromatography | 35.1 mg from 90 mg crude extract | 96.2% | |

| Hypaconitine | Lateral Roots | High-Speed Counter-Current Chromatography | 22.7 mg from 90 mg crude extract | 99.2% | |

| Aconitine | Lateral Roots | HPLC | Variable (0.0126-0.632 µg range for linearity) | >99% | |

| Mesaconitine | Lateral Roots | HPLC | Variable (0.0357-1.784 µg range for linearity) | >99% | |

| Hypaconitine | Lateral Roots | HPLC | Variable (0.0334-1.672 µg range for linearity) | >99% |

Table 2: Bioactivity of Selected Diterpenoid Alkaloids

| Compound | Biological Activity | Assay | Result | Reference |

| Aconitine | Cardiotoxicity | Ventricular arrhythmia induction | Potent inducer | |

| Aconitine | Neurotoxicity | Voltage-gated sodium channel activation | Persistent activation | |

| Hypaconitine | Analgesic Activity | In vivo models | Active | |

| Benzoylmesaconine | Analgesic Activity | In vivo models | Active | |

| Compound 15, 16, 19 (C19-DAs) | Neuroprotective Activity | In vitro assays | Active | |

| Aconitine | Anti-inflammatory | In vitro/in vivo models | Active | |

| Aconitine | Anti-tumor | Various cell lines | Active |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of diterpenoid alkaloids from A. carmichaelii.

General Extraction and Isolation Workflow

The isolation of diterpenoid alkaloids typically involves extraction from the plant material followed by a series of chromatographic purification steps.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantitative analysis of diterpenoid alkaloids.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).

-

Mobile Phase: A gradient elution is typically used, for example, a mixture of ammonium acetate (B1210297) solution and acetonitrile.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: 230 nm or 235 nm.

-

Sample Preparation:

-

Weigh 1 g of powdered plant material.

-

Extract with 5 mL of 1% HCl solution in an ultrasonic bath for 20 minutes.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm filter before injection.

-

-

Quantification: Create a calibration curve using standard solutions of the target alkaloids (e.g., aconitine, mesaconitine, hypaconitine) at various concentrations.

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

HSCCC is an effective technique for the preparative separation of diterpenoid alkaloids from crude extracts.

-

Instrumentation: A high-speed counter-current chromatograph.

-

Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (e.g., 3:5:4:5, v/v/v/v) is commonly used.

-

Mobile Phase: The lower phase of the solvent system is typically used as the mobile phase.

-

Flow Rate: Around 2.0 mL/min.

-

Rotational Speed: Approximately 850 rpm.

-

Detection Wavelength: 235 nm.

-

Procedure:

-

Dissolve the crude extract in a small volume of the two-phase solvent system.

-

Inject the sample into the HSCCC system.

-

Collect fractions and monitor the elution profile using a UV detector.

-

Combine fractions containing the target compounds and evaporate the solvent.

-

Assess the purity of the isolated compounds using analytical HPLC.

-

Structural Elucidation

The structures of isolated alkaloids are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule.

-

¹³C-NMR: Provides information about the carbon skeleton.

-

2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to fully elucidate the complex molecular structure.

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray crystallography provides unambiguous structural determination and stereochemistry.

Signaling Pathways and Mechanisms of Action

The biological effects of A. carmichaelii diterpenoid alkaloids are mediated through their interaction with various cellular targets and signaling pathways.

Cardiotoxicity and Neurotoxicity Mechanism

The primary mechanism of toxicity for diester-diterpenoid alkaloids involves their action on voltage-gated sodium channels.

Cardiotonic and Cardioprotective Signaling Pathways

Some diterpenoid alkaloids and other constituents of A. carmichaelii exhibit cardiotonic and protective effects, which are mediated by various signaling pathways.

Conclusion and Future Perspectives

The diterpenoid alkaloids from Aconitum carmichaelii represent a fascinating and challenging area of natural product research. Their potent biological activities, coupled with their inherent toxicity, necessitate a careful and thorough scientific approach. This guide provides a foundational resource for researchers, summarizing the current knowledge on the chemistry, pharmacology, and analysis of these complex molecules.

Future research should focus on several key areas:

-

Bioactivity-guided isolation: To identify novel, less toxic alkaloids with potent therapeutic effects.

-

Structure-activity relationship (SAR) studies: To understand the structural features responsible for both therapeutic activity and toxicity, which can guide the synthesis of safer and more effective derivatives.

-

Elucidation of biosynthetic pathways: A deeper understanding of how these alkaloids are produced in the plant can open avenues for biotechnological production and pathway engineering.

-

Development of standardized and validated analytical methods: To ensure the quality control and safety of herbal preparations containing A. carmichaelii.

By leveraging the information presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of Aconitum carmichaelii diterpenoid alkaloids while mitigating their associated risks.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of the research progress on Aconitum carmichaelii Debx.:active compounds, pharmacology, toxicity, detoxification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review: Pharmacokinetics and pharmacology of aminoalcohol-diterpenoid alkaloids from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Frontier of C19-Diterpenoid Alkaloids: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the most promising candidates are the C19-diterpenoid alkaloids, a complex class of natural products renowned for their intricate structures and significant biological activities.[1][2] Predominantly isolated from plant genera such as Aconitum and Delphinium, these compounds have garnered substantial attention for their potential pharmacological applications, including antitumor, anti-inflammatory, and analgesic properties.[3][4][5] This technical guide provides an in-depth overview of the core methodologies and recent discoveries in the field of C19-diterpenoid alkaloids, offering a valuable resource for professionals engaged in natural product chemistry and drug development.

A Surge in Discovery: Newly Identified C19-Diterpenoid Alkaloids

Recent phytochemical investigations have continued to uncover a remarkable number of new C19-diterpenoid alkaloids, expanding the known chemical space of this fascinating family of compounds. Between 2015 and 2024, approximately 354 new C19-diterpenoid alkaloids were reported, highlighting the rich structural diversity within this class. These discoveries have been largely driven by advancements in spectroscopic and chromatographic techniques, enabling the isolation and characterization of previously unidentified molecules.

Newly discovered compounds are often categorized into established structural subtypes, with the aconitine-type and lycoctonine-type being the most prevalent. However, ongoing research continues to reveal rare substituents and novel skeletal arrangements, further diversifying the structural landscape of C19-diterpenoid alkaloids.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of recently discovered C19-diterpenoid alkaloids, providing a comparative overview of their spectroscopic and biological properties.

Table 1: Spectroscopic Data for Novel C19-Diterpenoid Alkaloids

| Compound Name | Molecular Formula | HR-ESI-MS [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Source Organism | Reference |

| Elapacigine | C₂₃H₃₁NO₆ | 417.2151 | 1.07 (t, J=7.5 Hz, N-CH₂CH₃), 3.37 (s, OCH₃), 5.15, 5.62 (s, OCH₂O) | 213.8 (C=O), 93.5 (OCH₂O) | Delphinium elatum | |

| Apetalrine A | C₃₄H₄₇N₃O₇ | - | - | - | Aconitum apetalum | |

| Novolunine A | C₃₄H₄₉NO₁₀ | - | - | - | Aconitum novoluridum | |

| Novolunine B | C₃₄H₄₉NO₁₀ | - | - | - | Aconitum novoluridum | |

| Novolunine C | C₃₁H₄₀N₂O₇ | 553.2905 | 3.22, 3.32, 3.39 (s, OCH₃), 7.35 (br s, imine H) | 162.2 (imine C), 73.5 (C-OH) | Aconitum novoluridum | |

| Tianshanitine A | - | - | - | - | Delphinium tianshanicum | |

| Tianshanitine B | - | - | - | - | Delphinium tianshanicum | |

| Tianshanitine C | - | - | - | - | Delphinium tianshanicum |

Table 2: Cytotoxic Activity of Novel C19-Diterpenoid Alkaloids (IC₅₀ in μM)

| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Nasopharyngeal) | KB-VIN (Vincristine-Resistant Nasopharyngeal) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

| N-deethyl-N-formylpaciline | > 40 | > 40 | > 40 | > 40 | - | - | - | |

| N-deethyl-N-formylpacinine | > 40 | > 40 | > 40 | > 40 | - | - | - | |

| N-formyl-4,19-secoyunnadelphinine | > 40 | > 40 | > 40 | > 40 | - | - | - | |

| Tianshanitines A-E | Evaluated | Evaluated | - | - | Evaluated | Evaluated | Evaluated |

Core Experimental Protocols

The discovery of novel C19-diterpenoid alkaloids relies on a systematic and rigorous experimental workflow. The following sections detail the key methodologies employed in their isolation, structure elucidation, and bioactivity assessment.

Plant Material Collection and Preparation

The initial step involves the collection of plant material, typically from species of Aconitum or Delphinium. The specific plant parts, such as roots or aerial parts, are collected and dried. The dried material is then powdered to increase the surface area for efficient extraction.

Extraction and Isolation

The powdered plant material is subjected to extraction, commonly using ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure. This crude extract is subsequently partitioned using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

The fractions obtained from solvent partitioning are then subjected to various chromatographic techniques for further purification. These techniques include:

-

Column Chromatography (CC): Often the first step in fractionation, using silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Flash Chromatography: A rapid form of column chromatography.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of individual compounds.

Structure Elucidation

The determination of the chemical structure of a newly isolated compound is a critical step. A combination of spectroscopic methods is employed for this purpose:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments are conducted:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms and the spatial proximity of protons, allowing for the complete assignment of the structure.

-

-

X-ray Crystallography: When a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure.

Bioactivity Evaluation

To assess the therapeutic potential of newly discovered C19-diterpenoid alkaloids, they are screened for various biological activities. A common assay is the evaluation of their cytotoxic effects against a panel of human cancer cell lines.

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizing Key Processes

To better illustrate the core concepts and workflows in C19-diterpenoid alkaloid research, the following diagrams have been generated using the DOT language.

Caption: General workflow for the discovery of novel C19-diterpenoid alkaloids.

Caption: Major subtypes of C19-diterpenoid alkaloids.

Future Directions and Conclusion

The discovery of novel C19-diterpenoid alkaloids is a rapidly advancing field with significant implications for drug discovery. The continued exploration of the chemical diversity within the Aconitum and Delphinium genera, coupled with advancements in analytical and screening technologies, promises to unveil new therapeutic leads. Future research will likely focus on the semi-synthesis and structural modification of these natural products to optimize their pharmacological profiles and reduce toxicity. The intricate structures and potent bioactivities of C19-diterpenoid alkaloids ensure that they will remain a compelling area of investigation for years to come, offering a rich source of inspiration for the development of next-generation medicines.

References

- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]

- 4. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Architecture of Toxicity: A Technical Guide to the Biosynthesis of Aconitine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitine-type C19-diterpenoid alkaloids, primarily found in plants of the Aconitum genus (Ranunculaceae family), are renowned for their potent biological activities and extreme toxicity. Their complex, highly oxidized, and rearranged hexacyclic structure presents a formidable challenge for chemical synthesis and a fascinating puzzle for biosynthetic investigation. This technical guide provides an in-depth exploration of the aconitine (B1665448) biosynthesis pathway, consolidating current knowledge from transcriptomic, metabolomic, and functional genomic studies. We detail the enzymatic cascade from primary metabolism to the intricate tailoring reactions that forge the final toxic molecules, present key quantitative data, outline experimental protocols for pathway elucidation, and visualize the complex molecular logic through detailed diagrams. Understanding this pathway is critical for quality control of traditional medicines, exploring the therapeutic potential of less toxic derivatives, and enabling metabolic engineering for sustainable production.

The Core Biosynthetic Pathway: From Sugar to Skeleton

The biosynthesis of aconitine-type alkaloids is a multi-stage process that begins with fundamental building blocks from primary metabolism and proceeds through a series of complex cyclizations, rearrangements, and functional group modifications. The pathway is primarily active in the roots of Aconitum species, which are the main sites of alkaloid accumulation.[1][2]

Upstream Supply: The Isoprenoid Precursors

Like all terpenoids, the journey to aconitine begins with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] Plants utilize two distinct pathways to produce these precursors:

-

The Mevalonate (MVA) Pathway: Located in the cytosol.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids.[4]

While both pathways contribute to the IPP/DMAPP pool, the MEP pathway is generally considered the primary source for diterpenoid biosynthesis in plastids.[5]

Formation of the C20 Diterpene Backbone

The C20 scaffold of all diterpenoid alkaloids is derived from geranylgeranyl pyrophosphate (GGPP).

-

GGPP Synthesis: The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the linear C20 precursor, GGPP.

-

First Cyclization (Class II DiTPS): The universal precursor GGPP is first cyclized by a class II diterpene synthase (diTPS), ent-copalyl diphosphate (B83284) synthase (CDPS), to produce the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This intermediate is a critical branch point for various diterpenoid pathways.

-

Second Cyclization (Class I DiTPS): The class I diTPSs, known as kaurene synthase-like (KSL) enzymes, then act on ent-CPP to form the signature tetracyclic diterpene skeletons. In Aconitum, this step leads to two key precursors:

-

ent-Kaurene (B36324): A precursor to napelline-type C20-DAs.

-

ent-Atiserene: A precursor to atisine-type C20-DAs.

-

These C20 diterpenes, ent-kaurene and ent-atisane, are the foundational skeletons from which the vast diversity of diterpenoid alkaloids arises.

The Defining Steps: Nitrogen Incorporation and Skeletal Rearrangement

The transformation from a diterpene to a diterpenoid alkaloid is marked by the incorporation of a nitrogen atom and a series of remarkable skeletal rearrangements.

-

Nitrogen Incorporation: While the precise enzymatic steps are still under full investigation, it is believed that the nitrogen atom is incorporated via enzymatic transamination of dialdehyde (B1249045) intermediates derived from ent-kaurene or ent-atiserene. Studies suggest that ethanolamine (B43304) is the preferred source of nitrogen for this transformation.

-

Formation of C20-DAs: This initial nitrogen incorporation leads to the formation of C20-diterpenoid alkaloids like atisine (B3415921) and napelline.

-

The Semipinacol Rearrangement: The crucial step leading to the highly toxic C19-aconitine skeleton is a semipinacol rearrangement of a C20 denudatine-type alkaloid. This key biological transformation involves the excision of a carbon atom (typically C-8), contracting the ring system and forming the characteristic aconitine-type scaffold. This rearrangement has inspired numerous total synthesis strategies for these complex molecules.

Tailoring Reactions: Creating Diversity and Toxicity

Following the establishment of the core C19 skeleton, a suite of "tailoring" enzymes, primarily from the Cytochrome P450 (CYP450) and acyltransferase families, decorate the molecule. These modifications are responsible for the vast structural diversity and modulate the toxicity of the final compounds.

-

Oxidations: CYP450 monooxygenases introduce multiple hydroxyl groups at various positions on the skeleton.

-

Acylations: BAHD acyltransferases catalyze the addition of acetyl and benzoyl esters. The presence of ester groups, particularly the acetyl group at C-8 and the benzoyl group at C-14, is strongly associated with the high toxicity of alkaloids like aconitine. Hydrolysis of these ester groups, which occurs during traditional processing of Aconitum roots, significantly reduces toxicity.

The final products are the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core logic of the aconitine biosynthesis pathway and a typical workflow for gene discovery.

Caption: Overview of the aconitine-type alkaloid biosynthetic pathway.

Caption: Workflow for identifying genes in the aconitine biosynthesis pathway.

Quantitative Data Summary

Quantitative analysis of gene expression and metabolite accumulation is crucial for identifying rate-limiting steps and key regulatory points in the pathway.

| Gene/Enzyme | Analysis Type | Key Finding | Plant/Tissue | Reference |

| GGPPS, CDPS, KS | Gene Expression | Highly expressed in the root, the primary site of diterpene alkaloid accumulation. | A. carmichaelii | |

| HMGR | Gene Expression | Identified as a key enzyme in the MVA pathway; highly expressed in roots. | A. vilmorinianum | |

| KO, KH | Gene Expression | KO (Kaurene oxidase) and KH (Kaurenoic acid hydroxylase) were significantly up-regulated in roots compared to shoots. | A. heterophyllum | |

| BAHD Acyltransferases | Gene Expression | Differentially expressed genes identified as candidates for the final acylation steps, contributing to toxicity. | A. carmichaelii |

| Alkaloid | Analysis Type | Finding | Reference |

| Aconitine | Acute Toxicity | LD50 in mice reported as 1.8 mg/kg (oral). Lethal dose in humans estimated at 1-2 mg. | |

| Aconitine, Indaconitine | Acute Toxicity (Zebrafish) | LC100 values of 5.13 mg/L and 3.41 mg/L, respectively. | |

| Benzoylaconitine, Aconine | Acute Toxicity (Zebrafish) | LC100 values of 61.50 mg/L and 71.88 mg/L, respectively, showing significantly lower toxicity than the parent aconitine. | |

| Various DAs | Metabolite Profiling | 66 different DAs (C18, C19, C20) identified across seven Aconitum species, with roots having the highest concentrations. |

Key Experimental Protocols

The elucidation of the aconitine pathway has been heavily reliant on next-generation sequencing and mass spectrometry. Below are generalized protocols for the key experiments.

De Novo Transcriptome Assembly and Analysis (RNA-Seq)

This method is used to identify all expressed genes in a tissue and compare expression levels to find genes correlated with alkaloid production.

-

Tissue Collection: Collect fresh tissues from high-accumulation sites (e.g., rootstocks) and low-accumulation sites (e.g., leaves) of Aconitum carmichaelii. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a specialized plant RNA extraction kit, followed by DNase I treatment to remove genomic DNA contamination. Verify RNA integrity and quantity using an Agilent 2100 Bioanalyzer and spectrophotometry.

-

Library Preparation and Sequencing: Construct sequencing libraries from mRNA enriched via oligo(dT) magnetic beads. Shear the mRNA into short fragments and synthesize cDNA using reverse transcriptase. After end-repair, A-tailing, and adapter ligation, amplify the library by PCR. Sequence the final libraries on an Illumina sequencing platform.

-

Data Analysis: Filter the raw sequencing reads to remove low-quality reads and adapters. Perform de novo assembly of the high-quality reads to construct unigenes. Annotate the unigenes by aligning them against public databases (e.g., NR, Swiss-Prot, KEGG, COG).

-

Differential Expression Analysis: Map the reads from each sample back to the assembled transcriptome to calculate gene expression levels (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads). Identify differentially expressed genes (DEGs) between root and leaf tissues that are likely candidates for involvement in alkaloid biosynthesis.

Metabolite Profiling by UPLC-MS/MS

This technique is used for the separation, identification, and quantification of diterpenoid alkaloids in plant tissues.

-

Sample Preparation: Lyophilize and grind plant tissues to a fine powder. Extract the powder with an acidic methanol/water solution via ultrasonication. Centrifuge the extract and collect the supernatant for analysis.

-

Chromatographic Separation: Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of an aqueous solution with an additive (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile.

-

Mass Spectrometry Detection: Couple the UPLC system to a tandem mass spectrometer (e.g., a Q-TOF or QQQ) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions within a mass range and in MS/MS mode to fragment specific parent ions for structural identification.

-

Compound Identification and Quantification: Identify alkaloids by comparing their retention times and mass fragmentation patterns with those of authentic standards or by matching against a compound library. Quantify the major alkaloids (e.g., aconitine, mesaconitine, hypaconitine) using calibration curves generated from pure standards.

In Vitro Functional Identification of Terpene Synthases (TPS)

This protocol verifies the specific function of candidate genes identified through transcriptomics.

-

Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene (e.g., a CDPS or KSL) from root cDNA using PCR. Clone the gene into a bacterial expression vector (e.g., pET28a).

-

Heterologous Expression: Transform the expression vector into an E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16°C) to ensure proper protein folding.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged protein using nickel-affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme in a reaction buffer containing the appropriate substrate (GGPP for CDPS; ent-CPP for KSL) and a required divalent cation cofactor (e.g., MgCl2). Overlay the reaction with a solvent like hexane (B92381) to trap the volatile terpene products.

-

Product Identification: After incubation, vortex the mixture and remove the hexane layer. Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the enzymatic product by comparing its mass spectrum and retention time to that of an authentic standard (e.g., ent-kaurene).

Conclusion and Future Directions

The biosynthetic pathway of aconitine-type alkaloids is a masterpiece of natural product chemistry, involving a highly orchestrated series of enzymatic reactions. While transcriptomic and metabolomic studies have successfully identified a roster of candidate genes for the core skeleton formation and tailoring steps, many enzymes, particularly those involved in the critical nitrogen incorporation and skeletal rearrangement steps, await full functional characterization.

Future research will focus on:

-

Complete Pathway Elucidation: Functionally validating the remaining unknown enzymes in the pathway.

-

Metabolic Engineering: Using synthetic biology approaches to reconstruct the pathway in microbial hosts like Saccharomyces cerevisiae for the sustainable production of specific, less toxic, or medicinally valuable alkaloids.

-

Regulatory Networks: Uncovering the transcription factors and regulatory mechanisms that control the expression of pathway genes.

A complete understanding of this complex pathway will not only satisfy scientific curiosity but also unlock new possibilities for the safe and effective use of these potent natural products in medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-Omics on Traditional Medicinal Plant of the Genus Aconitum: Current Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Aconitine - Wikipedia [en.wikipedia.org]

The Chemical Cornucopia of Ranunculaceae: A Technical Guide to Alkaloid Diversity

The Ranunculaceae, or buttercup family, represents a vast and morphologically diverse group of flowering plants. Beyond their aesthetic appeal, many genera within this family are prolific producers of a wide array of alkaloids, nitrogen-containing secondary metabolites renowned for their potent physiological effects. This technical guide offers an in-depth exploration of the chemical diversity of alkaloids in Ranunculaceae, tailored for researchers, scientists, and drug development professionals. It covers the major alkaloid classes, their quantitative distribution, biosynthetic origins, and the experimental protocols essential for their study, providing a comprehensive resource for harnessing their therapeutic potential.

Major Classes of Alkaloids in Ranunculaceae

The alkaloids within the Ranunculaceae family are structurally diverse and are often characteristic of specific tribes or genera. The two most prominent and pharmacologically significant classes are the diterpenoid alkaloids and the isoquinoline (B145761) alkaloids.

Diterpenoid Alkaloids

Primarily found in the genera Aconitum (Monkshood) and Delphinium (Larkspur), diterpenoid alkaloids (DAs) are infamous for their toxicity and potent biological activities.[1] These complex compounds are derived from a tetracyclic or pentacyclic diterpene skeleton and are categorized based on the number of carbon atoms in their core structure.[1]

-

C19-Diterpenoid Alkaloids : This is the most abundant group, often referred to as the "aconitine-type." They are characterized by a hexacyclic C19 norditerpenoid skeleton. Notable examples include aconitine, mesaconitine, and hypaconitine, which are known for their extreme toxicity and potent cardiotoxic and neurotoxic effects.[2][3] Despite their toxicity, they also exhibit significant analgesic and anti-inflammatory properties.[1]

-

C20-Diterpenoid Alkaloids : These alkaloids, such as atisine (B3415921) and veatchine, possess a C20 pentacyclic diterpenoid core. They are generally less toxic than their C19 counterparts and are being investigated for a range of pharmacological activities.

-

C18-Diterpenoid Alkaloids : This smaller group includes compounds like lappaconitine. Structurally, they are distinguished by the absence of the C-18 methyl group. Lappaconitine has been developed as an analgesic and antiarrhythmic drug.

Isoquinoline Alkaloids

This large and varied class of alkaloids is characteristic of genera such as Hydrastis (Goldenseal), Coptis (Goldthread), Thalictrum (Meadow-rue), and Berberis. They are all derived from the amino acid tyrosine.

-

Benzylisoquinoline Alkaloids (BIAs) : These form the structural backbone for many other isoquinoline types. A key example is berberine (B55584), a bright yellow compound found in Hydrastis canadensis and Coptis chinensis. Berberine is extensively studied for its antimicrobial, anti-inflammatory, and metabolic-regulating effects. Other important BIAs include hydrastine (B1673436) and canadine (B1168894) from Goldenseal.

-

Protoberberine Alkaloids : This subclass, which includes berberine and palmatine, is characterized by a tetracyclic ring system. They are abundant in Coptis and Hydrastis species and are known for their antibacterial and anti-inflammatory activities.

-

Aporphine (B1220529) Alkaloids : Magnoflorine is a representative aporphine alkaloid found in several Ranunculaceae species, including Thalictrum. These compounds are investigated for cardiovascular and anti-depressant effects.

Beyond these major classes, other non-diterpenoid alkaloids, including amides and phenethylamines, have also been identified in genera like Aconitum and Delphinium, further contributing to the family's chemical diversity.

Quantitative Distribution of Alkaloids

The concentration of specific alkaloids in Ranunculaceae plants can vary significantly based on the species, the plant part, geographical origin, and phenological stage. This variability underscores the importance of quantitative analysis for the standardization of herbal products and for drug discovery efforts.

Table 1: Concentration of Diterpenoid Alkaloids in Selected Aconitum Species

| Species | Plant Part | Alkaloid | Concentration (mg/g dry weight) | Reference |

| Aconitum carmichaeli (Shengfupian - Raw) | Root | Mesaconitine (MAT) | 0.81 ± 0.11 | |

| Hypaconitine (HAT) | 0.62 ± 0.08 | |||

| Aconitine (ACT) | 0.38 ± 0.05 | |||

| Total Diester DAs (DDAs) | 1.81 ± 0.24 | |||

| Total Monoester DAs (MDAs) | 0.26 ± 0.19 | |||

| Aconitum carmichaeli (Heishunpian - Processed) | Root | Mesaconitine (MAT) | 0.00 - 0.01 | |

| Hypaconitine (HAT) | 0.00 - 0.11 | |||

| Aconitine (ACT) | 0.00 - 0.11 | |||

| Total Diester DAs (DDAs) | 0.00 - 0.23 | |||

| Total Monoester DAs (MDAs) | 0.01 - 0.39 |

Note: Processing, such as boiling, significantly hydrolyzes the highly toxic diester diterpenoid alkaloids (DDAs) into the less toxic monoester diterpenoid alkaloids (MDAs).

Table 2: Concentration of Major Isoquinoline Alkaloids in Hydrastis canadensis (Goldenseal)

| Plant Part | Alkaloid | Concentration (% w/w dry weight) | Reference |

| Rhizome/Roots | Berberine | 0.5 - 6.0% | |

| Hydrastine | 1.5 - 4.0% | ||

| Canadine | ~0.5 - 1.0% | ||

| Aerial Parts (Flowering Stage) | Berberine | ~1.2% | |

| Hydrastine | ~1.0% | ||

| Canadine | ~0.3% |

Note: Alkaloid concentrations are generally higher in the belowground parts (rhizomes and roots) compared to the aerial parts. Levels can peak during flowering and dormancy.

Biosynthesis of Alkaloids in Ranunculaceae

The complex structures of Ranunculaceae alkaloids are assembled through intricate biosynthetic pathways, which are active areas of research for metabolic engineering applications.

Biosynthesis of Diterpenoid Alkaloids

The biosynthesis of C20-diterpenoid alkaloids begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the diterpene skeleton. Subsequent oxidation reactions, catalyzed by cytochrome P450 enzymes, and amination steps involving precursors like ethanolamine (B43304) lead to the core alkaloid structure.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of all isoquinoline alkaloids starts with two molecules of L-tyrosine. This pathway is highly conserved across different plant families. One tyrosine molecule is converted to dopamine, and the other to 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates condense to form (S)-norcoclaurine, the central precursor to thousands of BIAs, including berberine.

Experimental Protocols for Alkaloid Research

The study of alkaloids from Ranunculaceae requires robust methods for their extraction, isolation, purification, and structural characterization.

Extraction and Isolation

The choice of extraction method depends on the physicochemical properties of the target alkaloids, particularly their basicity and solubility.

Detailed Protocol: General Acid-Base Extraction

This method leverages the differential solubility of alkaloids in acidic and basic conditions. Alkaloids exist as salts (soluble in water) in acidic media and as free bases (soluble in non-polar organic solvents) in alkaline media.

-

Sample Preparation : The dried plant material (e.g., roots, rhizomes) is ground into a moderately coarse powder to increase the surface area for extraction.

-

Acidification & Extraction : The powdered material is macerated or percolated with an acidified aqueous solution (e.g., 0.1-1% hydrochloric acid or sulfuric acid). This converts the native alkaloid salts and free bases into hydrochloride or sulfate (B86663) salts, which are soluble in the aqueous medium. The mixture is filtered to separate the acidic aqueous extract from the plant marc.

-

Basification : The acidic aqueous extract is transferred to a separatory funnel. The solution is made alkaline (pH 9-11) by the slow addition of a base, such as ammonium (B1175870) hydroxide. This neutralizes the alkaloid salts, converting them back to their free base form.

-

Organic Solvent Partitioning : The free alkaloid bases, which are now less soluble in water, are extracted from the aqueous phase by partitioning with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform). This step is typically repeated 3-4 times to ensure complete extraction.

-

Concentration : The organic solvent fractions are combined, dried over anhydrous sodium sulfate to remove residual water, and then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.

-

Purification : The crude extract, a mixture of various alkaloids, is then subjected to chromatographic techniques like column chromatography (CC) or preparative high-performance liquid chromatography (HPLC) for the isolation of individual compounds.

Structure Elucidation

Once an alkaloid is isolated and purified, its chemical structure is determined using a combination of spectroscopic methods.

Detailed Protocol: Sample Preparation and NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of complex molecules like alkaloids.

-

Sample Preparation :

-

Accurately weigh 1-10 mg of the purified alkaloid. The amount depends on the sensitivity of the NMR instrument.

-

Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte signals.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition :

-

1D NMR : Acquire a standard one-dimensional proton (¹H) NMR spectrum. This provides information about the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting). Also, acquire a ¹³C NMR spectrum, often along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, to determine the number and type of carbon atoms (CH₃, CH₂, CH, or quaternary C).

-

2D NMR - COSY : Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment reveals which protons are coupled to each other (typically those separated by 2-3 bonds), helping to piece together fragments of the molecule.

-

2D NMR - HSQC/HMQC : Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached proton signals.

-

2D NMR - HMBC : Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This crucial experiment shows correlations between protons and carbons that are separated by two or three bonds. It is essential for connecting the molecular fragments identified from COSY and for establishing the overall carbon skeleton.

-

NOESY/ROESY : If stereochemistry is a key question, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. These show correlations between protons that are close in space, regardless of whether they are bonded, providing critical information about the 3D structure.

-

-

Data Analysis : The collective data from these experiments are meticulously analyzed to assemble the final chemical structure, similar to solving a complex puzzle.

Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of alkaloids in plant extracts and finished products due to its high resolution, sensitivity, and reproducibility.

Detailed Protocol: HPLC-based Quantification of Berberine

-

Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically used. For example, a binary gradient of Solvent A (water with 0.1% formic acid or an ammonium acetate (B1210297) buffer) and Solvent B (acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where berberine has strong absorbance, such as 280 nm or 345 nm.

-

Column Temperature : Maintained at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.

-

-

Standard Preparation :

-

Prepare a stock solution of a certified berberine reference standard by accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards at different known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).

-

-

Sample Preparation :

-

Accurately weigh the powdered plant material (e.g., Hydrastis rhizome).

-

Extract the alkaloids using a defined volume of solvent (e.g., 70% methanol) with ultrasonication.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

Analysis :

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared plant extract samples.

-

Identify the berberine peak in the sample chromatograms by comparing its retention time to that of the reference standard.

-

Calculate the concentration of berberine in the samples by interpolating their peak areas on the calibration curve.

-

Pharmacological Activities and Drug Development

The rich chemical diversity of alkaloids in Ranunculaceae translates to a broad spectrum of pharmacological activities, making them a valuable resource for drug discovery. Diterpenoid alkaloids from Aconitum are potent analgesics, while isoquinoline alkaloids like berberine have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.

The path from identifying a bioactive alkaloid to developing a marketable drug is a complex, multi-stage process.

Conclusion

The Ranunculaceae family is a veritable powerhouse of alkaloid chemistry, producing a remarkable diversity of diterpenoid and isoquinoline structures with profound biological activities. For researchers and drug development professionals, this family offers a rich pipeline of potential therapeutic agents. A thorough understanding of their chemical diversity, coupled with robust analytical and experimental protocols for their isolation, characterization, and quantification, is paramount. As analytical techniques continue to advance, further exploration of this family will undoubtedly unveil new chemical entities, deepening our understanding of natural product biosynthesis and providing novel leads for the development of next-generation medicines.

References

A Technical Guide to the Spectroscopic Analysis of Novel Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Diterpenoid alkaloids are a structurally complex and diverse class of natural products, primarily isolated from plant genera such as Aconitum and Delphinium.[1] Their intricate molecular architectures and significant pharmacological activities—including anti-inflammatory, analgesic, anti-arrhythmic, and cytotoxic effects—make them compelling targets for drug discovery and development.[2][3] The elucidation of their structures is a challenging endeavor that relies heavily on a sophisticated combination of modern spectroscopic techniques. This guide provides an in-depth overview of the key experimental protocols and spectroscopic data analysis central to the characterization of novel diterpenoid alkaloids.

Experimental Protocols: From Isolation to Identification

The journey from raw plant material to a fully characterized novel diterpenoid alkaloid involves meticulous extraction, isolation, and purification, followed by comprehensive spectroscopic analysis.

General Extraction and Isolation Methodology

The initial step involves the extraction of crude alkaloids from the plant source, typically the roots or aerial parts. A common approach is an acid-base extraction method, which leverages the basicity of the alkaloid nitrogen to separate them from other neutral or acidic metabolites. This is followed by a series of chromatographic separations to isolate individual compounds.

Key Steps:

-

Extraction: Dried and powdered plant material is typically macerated with a polar solvent, often methanol (B129727) or ethanol. The resulting extract is then acidified (e.g., with HCl) and partitioned with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove fats and pigments.

-

Acid-Base Partitioning: The acidic aqueous layer is then made basic (e.g., with ammonia) to a high pH, and the free alkaloids are extracted back into an organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to various chromatographic techniques to isolate pure compounds.

-

Column Chromatography (CC): Often the first step, using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol mixtures).[4]

-

pH-Zone-Refining Counter-Current Chromatography (CCC): A highly effective method for separating alkaloids, this technique utilizes a two-phase solvent system and a pH gradient to achieve high-purity separation of target compounds.[5] For example, a common system uses petroleum ether-ethyl acetate-methanol-water with triethylamine (B128534) in the upper phase and hydrochloric acid in the lower phase.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently used as a final purification step to yield highly pure alkaloids.

-

Spectroscopic Analysis for Structure Elucidation

The definitive structure of a novel alkaloid is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is critical for determining the molecular formula of the compound by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that offer clues about the compound's core structure and substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as hydroxyls (-OH), carbonyls (C=O) in ketones or esters, and double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. A suite of 1D and 2D NMR experiments is required:

-

¹H-NMR: Provides information on the number and chemical environment of protons.

-

¹³C-NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the carbon skeleton.

-

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure.

-

-

Spectroscopic Data of Novel Diterpenoid Alkaloids

The following tables summarize the spectroscopic data for several recently discovered diterpenoid alkaloids, illustrating the type of quantitative data generated during characterization.

Case Study 1: Delcarpum (C₁₉-Diterpenoid Alkaloid)

Isolated from Delphinium peregrinum, Delcarpum is an aconitine-type C₁₉-diterpenoid alkaloid. Its structure was determined based on extensive NMR and MS data.

Table 1: ¹H and ¹³C NMR Data for Delcarpum in CDCl₃

| Position | δC (ppm) | δH (ppm), J (Hz) |

|---|---|---|

| 1 | 82.3 (d) | 3.22 (m) |

| 2 | 26.3 (t) | 2.15 (m), 2.58 (m) |

| 3 | 34.5 (t) | 1.85 (m), 2.15 (m) |

| 4 | 32.8 (s) | - |

| 5 | 47.6 (d) | 2.95 (d, 6.5) |

| 6 | 82.5 (d) | 4.11 (d, 6.5) |

| 7 | 45.1 (d) | 2.85 (m) |

| 8 | 80.8 (s) | - |

| 9 | 49.2 (d) | 2.75 (m) |

| 10 | 41.5 (d) | 2.65 (m) |

| 11 | 47.6 (s) | - |

| 12 | 29.5 (t) | 1.95 (m), 2.45 (m) |

| 13 | 43.2 (d) | 3.15 (m) |

| 14 | 75.6 (d) | 4.85 (d, 5.0) |

| 15 | 38.1 (t) | 2.05 (m), 2.65 (m) |

| 16 | 91.4 (d) | 3.11 (m) |

| 17 | 61.2 (d) | 4.25 (s) |

| 19 | 52.8 (t) | 2.85 (m), 3.15 (m) |

| N-CH₂ | 49.5 (t) | 2.55 (m) |

| N-CH₂-CH₃ | 11.9 (q) | 1.14 (t, 6.99) |

| OCH₃-1 | 56.4 (q) | 3.32 (s) |

| OCH₃-8 | 48.6 (q) | 3.45 (s) |

| OCH₃-16 | 58.1 (q) | 3.17 (m) |

| C-4 Me | 25.2 (q) | 0.85 (s) |

Case Study 2: Sczukinitine A (C₂₀-Diterpenoid Alkaloid)

Sczukinitine A is a novel C₂₀-diterpenoid alkaloid isolated from the roots of Aconitum sczukinii. Its molecular formula was established as C₂₆H₃₅NO₅ by HR-ESI-MS.

Table 2: ¹H and ¹³C NMR Data for Sczukinitine A in CDCl₃

| Position | δC (ppm) | δH (ppm), J (Hz) |

|---|---|---|

| 1 | 209.6 (s) | - |

| 2 | 47.1 (t) | 2.71 (m), 2.59 (m) |

| 3 | 36.6 (t) | 2.02 (m), 1.76 (m) |

| 4 | 37.6 (s) | - |

| 5 | 45.4 (d) | 2.62 (d, 6.4) |

| 6 | 218.1 (s) | - |

| 7 | 56.4 (d) | 2.91 (d, 6.4) |

| 8 | 79.1 (d) | 4.31 (s) |

| 9 | 50.8 (d) | 2.44 (d, 6.8) |

| 10 | 45.0 (s) | - |

| 11 | 49.8 (s) | - |

| 12 | 29.3 (t) | 1.83 (m), 1.63 (m) |

| 13 | 37.8 (d) | 2.21 (m) |

| 14 | 75.8 (d) | 4.09 (s) |

| 15 | 34.0 (t) | 1.98 (m), 1.58 (m) |

| 16 | 144.9 (s) | - |

| 17 | 114.7 (t) | 5.18 (br. s), 5.04 (br. s) |

| 18 | 26.3 (q) | 1.23 (s) |

| 19 | 58.1 (d) | 3.01 (d, 8.4) |

| 20 | 59.8 (d) | 3.19 (d, 8.4) |

| N-CH₃ | 42.1 (q) | 2.29 (t) |

Biological Activity and Signaling Pathways

Many novel diterpenoid alkaloids exhibit potent biological activities, making them valuable lead compounds for drug development. For instance, franchetine-type diterpenoid alkaloids isolated from Aconitum sinoaxillare have shown significant anti-inflammatory and analgesic effects. Compound 1 from this study was found to exert its anti-inflammatory effect by inhibiting the TLR4-MyD88/NF-κB/MAPKs signaling pathway. This pathway is a cornerstone of the innate immune response, and its inhibition can reduce the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.

Conclusion

The exploration of novel diterpenoid alkaloids continues to be a vibrant field of natural product chemistry. The structural elucidation of these complex molecules is fundamentally dependent on the rigorous application of modern spectroscopic techniques, particularly multidimensional NMR and high-resolution mass spectrometry. The detailed data and protocols outlined in this guide underscore the standard methodologies required to bring a novel compound from isolation to full characterization. As potent biological agents, the continued discovery and analysis of these alkaloids hold significant promise for the development of new therapeutic agents.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Hetisine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine-type diterpenoid alkaloids are a significant class of natural products characterized by a complex heptacyclic C20-diterpenoid skeleton. These compounds have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antiarrhythmic, antitumor, and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of hetisine-type alkaloids, detailed experimental protocols for their extraction and isolation, and the spectroscopic techniques employed for their structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents derived from natural sources.

Natural Distribution of Hetisine-Type Alkaloids

Hetisine-type alkaloids are predominantly found in plant species belonging to the Ranunculaceae (Buttercup) family, with a notable concentration in the genera Aconitum, Delphinium, and Consolida. Additionally, species from the Spiraea genus of the Rosaceae family have been identified as a source of these complex alkaloids.[1][2]

The distribution of known hetisine-type diterpenoid alkaloids among the primary plant genera is summarized below. The genera Aconitum and Delphinium are the most prolific sources, accounting for the vast majority of identified compounds.[1][2]

| Plant Family | Genus | Number of Known Hetisine-Type Alkaloids | Key Species Examples |

| Ranunculaceae | Aconitum | >86 | A. coreanum[1], A. orochryseum |

| Ranunculaceae | Delphinium | >62 | D. pachycentrum, D. brunonianum, D. peregrinum |

| Ranunculaceae | Consolida | >15 | C. oliveriana, C. anthoroidea |

| Rosaceae | Spiraea | >11 | S. japonica |

Biosynthetic Pathway and Chemical Diversity

Hetisine-type alkaloids are biosynthetically derived from the atisine-type diterpenoid skeleton. The characteristic heptacyclic structure is formed through the creation of a C(14)–C(20) and an N–C(6) bond. The structural diversity within this class of alkaloids arises from variations in the oxidation state of the nitrogen atom and the nature and position of various substituents on the core skeleton.

Caption: Generalized biosynthetic relationship of hetisine-type alkaloids.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of hetisine-type alkaloids is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques. The general workflow is outlined below.

Caption: General experimental workflow for the isolation of hetisine-type alkaloids.

Extraction of Crude Alkaloids

A common and effective method for the initial extraction of alkaloids from plant material is the acid-base extraction technique.

-

Objective: To selectively extract the basic alkaloids from the bulk plant matrix.

-

Protocol Example (from Aconitum coreanum):

-

Grind the dried and powdered plant material (e.g., 5 kg of roots).

-

Perform heat reflux extraction three times with 95% ethanol (B145695) containing a small amount of hydrochloric acid (e.g., 10 mL).

-

Combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an acidic aqueous solution (e.g., 2 L of 1% HCl).

-

Wash the acidic solution with a nonpolar solvent like petroleum ether to remove neutral and acidic compounds.

-

Basify the aqueous layer to a pH of approximately 9.5 with a base such as ammonia (B1221849) water (NH₃·H₂O).

-

Extract the liberated free alkaloids with an organic solvent like chloroform.

-

Combine the organic extracts and evaporate to dryness to yield the crude alkaloid mixture.

-

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically employed.

-

Objective: To separate the individual alkaloids from the crude extract based on their physicochemical properties.

-

Column Chromatography (CC): This is often the first step in the purification process.

-

Stationary Phase: Silica gel or alumina (B75360) are commonly used.

-

Mobile Phase: A gradient of solvents is typically used, starting with less polar solvents and gradually increasing the polarity. For example, a gradient of chloroform-methanol or diethyl ether-chloroform followed by chloroform-methanol with a small amount of ammonia can be effective.

-

-

Counter-Current Chromatography (CCC): This technique is particularly useful for the preparative separation of alkaloids.

-

pH-Zone-Refining CCC: This variation is highly efficient for separating alkaloids with similar structures.

-

Protocol Example (from Aconitum coreanum):

-

Two-phase solvent system: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

-

Stationary Phase (Upper Phase): Contains a retainer base (e.g., 10 mM triethylamine).

-

Mobile Phase (Lower Phase): Contains an eluter acid (e.g., 10 mM hydrochloric acid).

-

This method successfully separated seven diterpenoid alkaloids from 3.5 g of crude extract with high purity.

-

-

-

Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for the final purification of the isolated compounds.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Objective: To unambiguously determine the molecular structure, including stereochemistry, of the isolated alkaloid.

-

Mass Spectrometry (MS):

-

Techniques: Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HR-MS).

-

Application: Provides the molecular weight and elemental composition of the compound, which is crucial for determining the molecular formula. Fragmentation patterns can offer clues about the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY.

-

Application: Provides detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments are essential for establishing the connectivity of atoms and the relative stereochemistry.

-

-

Infrared (IR) Spectroscopy:

-

Application: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

-

X-ray Crystallography:

-

Application: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including the absolute configuration.

-

References

An In-depth Technical Guide on the Toxic Constituents of Traditional Chinese Medicine Fuzi (Aconitum carmichaeli)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzi, the processed lateral root of Aconitum carmichaeli, is a potent and widely utilized herb in Traditional Chinese Medicine (TCM) for its cardiotonic, anti-inflammatory, and analgesic properties.[1][2] However, its therapeutic application is constrained by a narrow therapeutic window due to the presence of highly toxic C19 diester-diterpenoid alkaloids (DDAs). This guide provides a comprehensive technical overview of these toxic constituents, their mechanisms of action, quantitative analysis, and the experimental protocols essential for their study. The primary toxic components are aconitine, mesaconitine, and hypaconitine (B608023), which exert their effects primarily by modulating voltage-gated sodium channels.[3][4][5] Understanding the toxicology of Fuzi is paramount for ensuring its safe and effective clinical use.

Toxic Constituents of Fuzi

The principal toxicity of Fuzi is attributed to a class of compounds known as diester-diterpenoid alkaloids (DDAs). The most significant of these are:

-

Aconitine (AC)

-

Mesaconitine (MAC)

-

Hypaconitine (HAC)

These alkaloids are notorious for their cardiotoxicity and neurotoxicity. Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs), including benzoylaconine, benzoylmesaconine, and benzoylhypaconine, thereby reducing the overall toxicity of the herb.

Quantitative Analysis of Toxic Alkaloids

The concentration of DDAs varies significantly between raw and processed Fuzi. Processing is critical to reduce the levels of these toxic compounds to a safer range.

Table 1: Concentration of Diester-Diterpenoid Alkaloids (DDAs) in Raw and Processed Fuzi (mg/g)

| Alkaloid | Raw Fuzi (Shengfupian) | Processed Fuzi |

| Aconitine (AC) | 0.00 - 0.31 | Typically below detection limit after sufficient processing |

| Mesaconitine (MAC) | 0.04 - 1.32 | 0.00 - 0.58 (depending on processing method) |

| Hypaconitine (HAC) | 0.05 - 0.80 | 0.00 - 0.23 (depending on processing method) |

| Total DDAs | 0.09 - 1.81 | 0.00 - 0.58 |

Data compiled from multiple sources. The Chinese Pharmacopoeia stipulates that the total amount of DDAs in processed Fuzi should not exceed 0.02%.

Toxicological Data

The acute toxicity of the primary DDAs has been determined in various animal models.

Table 2: Acute Toxicity (LD50) of Fuzi Diterpenoid Alkaloids

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |

| Aconitine | Mouse | Oral | 1.0 - 1.8 |

| Mouse | Intravenous | 0.100 | |

| Mouse | Subcutaneous | 0.12 - 0.270 | |

| Mesaconitine | Mouse | Oral | 1.9 |

| Mouse | Intravenous | 0.068 |

Mechanism of Toxicity: Modulation of Voltage-Gated Sodium Channels

The primary molecular mechanism underlying the cardiotoxicity and neurotoxicity of Fuzi alkaloids involves their interaction with voltage-gated sodium channels (VGSCs).

Aconitine and its congeners bind with high affinity to site 2 of the alpha subunit of VGSCs in their open state. This binding leads to a persistent activation of the sodium channels by inhibiting their transition to the inactivated state. The sustained influx of Na+ ions causes prolonged depolarization of the cell membrane in excitable tissues like the myocardium and neurons.

This persistent depolarization has several downstream consequences:

-

Cardiac Arrhythmias: In cardiomyocytes, the prolonged action potential duration and delayed afterdepolarizations can trigger ventricular arrhythmias, including tachycardia and fibrillation, which are the main causes of death in aconite poisoning.

-

Neurotoxicity: In the nervous system, the constant activation of sodium channels leads to initial hyperexcitability, followed by paralysis due to the inability of the channels to reset. This manifests as paresthesia, numbness, and muscle weakness.

Signaling Pathway of Aconitine-Induced Cardiotoxicity

Caption: Aconitine binds to VGSCs, causing persistent Na+ influx and leading to fatal cardiac arrhythmias.

Experimental Protocols

Protocol for Extraction and Quantification of Diterpenoid Alkaloids from Fuzi

This protocol outlines a standard method for the extraction and subsequent quantification of aconitine, mesaconitine, and hypaconitine using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Pulverize dried Fuzi root (raw or processed) to a homogeneous powder (60 mesh).

-

Accurately weigh 1.0 g of the powdered sample.

2. Extraction:

-

Add 20 mL of 70% methanol (B129727) to the sample.

-

Perform ultrasonication for 15-30 minutes.

-

Transfer to a shaker and agitate at 40°C for 20 minutes.

-

Allow the mixture to stand for 60 minutes to settle.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

-

System: Agilent 1260 Infinity II HPLC system or equivalent.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-35°C.

-

Detection: UV detector at 235 nm.

-

Injection Volume: 20 µL.

4. Quantification:

-

Prepare a series of standard solutions of aconitine, mesaconitine, and hypaconitine of known concentrations.

-

Generate a calibration curve for each analyte by plotting peak area against concentration.

-

Calculate the concentration of each alkaloid in the Fuzi extract based on the calibration curves.

General Workflow for Toxicological Analysis of Fuzi

The toxicological assessment of Fuzi involves a multi-step process from sample handling to data interpretation.

Caption: A typical workflow for Fuzi toxicological analysis, from sample preparation to final reporting.

Conclusion

The toxic constituents of Fuzi, primarily the diester-diterpenoid alkaloids aconitine, mesaconitine, and hypaconitine, pose a significant risk if not properly managed. Their mechanism of action, centered on the persistent activation of voltage-gated sodium channels, explains their potent cardiotoxic and neurotoxic effects. For researchers and drug development professionals, a thorough understanding of these compounds, coupled with rigorous quantitative analysis and standardized toxicological testing, is essential. The protocols and data presented in this guide serve as a foundational resource for the safe handling, study, and potential therapeutic development of Fuzi-derived compounds, ensuring that its powerful medicinal benefits can be harnessed while mitigating its inherent risks.

References

- 1. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 2. Unveiling Dynamic Changes of Chemical Constituents in Raw and Processed Fuzi With Different Steaming Time Points Using Desorption Electrospray Ionization Mass Spectrometry Imaging Combined With Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. In vivo acute toxicity of detoxified Fuzi (lateral root of Aconitum carmichaeli) after a traditional detoxification process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Diterpenoid Alkaloids Using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous identification and quantification of diterpenoid alkaloids in complex matrices. The method utilizes a streamlined sample preparation protocol followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection. This approach offers excellent accuracy, precision, and high throughput for the analysis of these toxic secondary metabolites, making it suitable for applications in pharmaceutical research, food safety, and traditional medicine quality control.

Introduction

Diterpenoid alkaloids are a class of structurally complex and biologically active natural products found in various plant species. Due to their potential toxicity, the development of reliable and sensitive analytical methods for their detection and quantification is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred technique for this purpose due to its superior specificity, speed, and sensitivity. This document provides a detailed protocol for the analysis of diterpenoid alkaloids, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation

A critical step in the analysis of diterpenoid alkaloids from complex biological matrices is efficient sample preparation to extract the analytes of interest and remove interfering substances.[1] A generic solid-phase extraction (SPE) protocol is detailed below, which can be adapted based on the specific matrix.

Materials:

-

Biological matrix (e.g., plasma, plant extract)

-

Methanol (B129727) (50%)

-

Formic acid (0.1%) in water

-

Methanol (20%)

-

Acetonitrile

-

SPE columns (e.g., Cleanert PEP-2, 40–60 µm, 60 Å, 10 mg/1 ml)[2]

Protocol:

-

Column Activation: Activate the SPE column by passing 1 ml of 50% methanol, followed by 1 ml of 0.1% formic acid in water.[2]

-

Sample Loading: Load the pre-treated plasma or reconstituted plant extract sample onto the conditioned SPE column.

-

Washing: Wash the column with 200 µl of 20% methanol to remove polar interferences.[2]

-

Elution: Elute the target diterpenoid alkaloids with 400 µl of acetonitrile.[2]

-

Final Preparation: Centrifuge the eluent at 14,000 rpm for 10 minutes. The resulting supernatant is then ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The following conditions can be used as a starting point and should be optimized for the specific diterpenoid alkaloids of interest.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: Eclipse plus C18 column (4.6 mm × 100 mm, 1.8 µm) with a C18 guard column (2.1 mm × 12.5 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 ml/min.

-

Injection Volume: 5 µl.

-

Gradient Elution:

-

0-4 min: 5-60% B

-

4-5 min: 60-70% B

-

5-7 min: 70-93% B

-